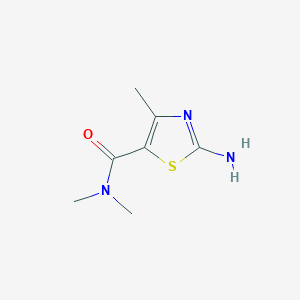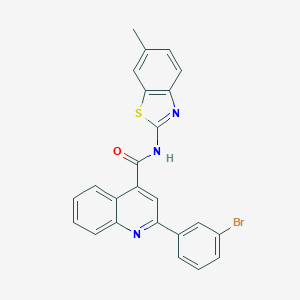
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide, also known as BMQ, is a small molecule compound that has gained significant attention in the field of medicinal chemistry. BMQ is a quinoline-based derivative that has been synthesized using a multi-step process. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
作用機序
The mechanism of action of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is not fully understood. However, it has been suggested that 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide exerts its anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cell growth and proliferation. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce cell cycle arrest in cancer cells. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB) and reduce the expression of pro-inflammatory cytokines.
生化学的および生理学的効果
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide can induce apoptosis in cancer cells by activating the caspase cascade. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. Additionally, 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
実験室実験の利点と制限
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide. Further research is needed to fully understand the mechanism of action of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide and its potential therapeutic applications. Studies are also needed to investigate the pharmacokinetics and toxicity of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide in vivo. Additionally, there is potential for the development of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide derivatives with enhanced potency and selectivity for specific targets. Overall, 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide represents a promising compound for the development of novel therapeutics for the treatment of cancer, inflammation, and viral infections.
合成法
The synthesis of 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide involves a multi-step process that includes the reaction of 2-bromo-3-nitrobenzene with 2-aminobenzothiazole to form 2-(3-bromophenyl)benzothiazole. This intermediate compound is then reacted with 2-chloroquinoline-4-carboxylic acid to form 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide. The final product is obtained by purification using column chromatography.
科学的研究の応用
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. Studies have also shown that 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis. 2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide has been shown to have potential therapeutic effects in the treatment of breast cancer, lung cancer, and leukemia.
特性
CAS番号 |
5698-70-4 |
|---|---|
製品名 |
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
分子式 |
C24H16BrN3OS |
分子量 |
474.4 g/mol |
IUPAC名 |
2-(3-bromophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H16BrN3OS/c1-14-9-10-20-22(11-14)30-24(27-20)28-23(29)18-13-21(15-5-4-6-16(25)12-15)26-19-8-3-2-7-17(18)19/h2-13H,1H3,(H,27,28,29) |
InChIキー |
GWWBZOJVPPKYDC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)


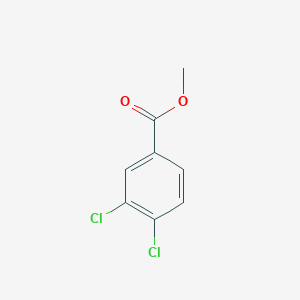
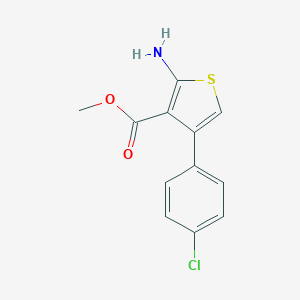
![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
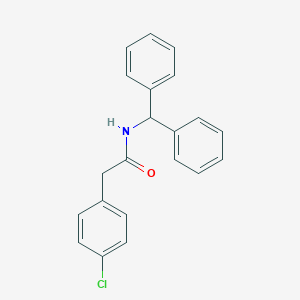
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
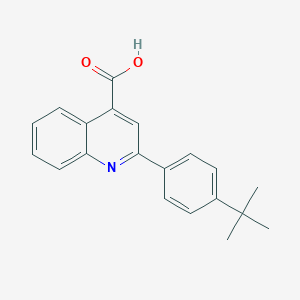
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
